molecular formula C16H14Cl2N2O2 B2375731 N,N'-bis[(4-chlorophenyl)methyl]oxamide CAS No. 65194-52-7

N,N'-bis[(4-chlorophenyl)methyl]oxamide

Cat. No. B2375731
CAS RN: 65194-52-7
M. Wt: 337.2
InChI Key: GOKVWJDHRDJHBV-UHFFFAOYSA-N
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Description

“N,N’-bis[(4-chlorophenyl)methyl]oxamide” is likely a compound containing two 4-chlorophenyl groups attached to a central oxamide group. Oxamides are organic compounds containing a C2N2O2 core, which consists of an amide group (-CONH2) linked to a carbonyl group (C=O). The 4-chlorophenyl groups are phenyl rings (a hexagonal ring of carbon atoms) with a chlorine atom attached at the 4th position .


Molecular Structure Analysis

The molecular structure would likely show the two 4-chlorophenyl groups attached to the central oxamide group. The exact structure and bond angles would depend on the specific conditions and any potential stereochemistry .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. The compound contains several functional groups that could potentially react, including the amide groups and the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s used as a pharmaceutical, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents .

Future Directions

The future directions would depend on the potential applications of the compound. This could include further studies to better understand its properties, potential uses in industry or medicine, or modifications to improve its performance .

properties

IUPAC Name

N,N'-bis[(4-chlorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-5-1-11(2-6-13)9-19-15(21)16(22)20-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKVWJDHRDJHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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